Structural Determinant: Monohydroxy vs. Dihydroxy Benzofuranone and N-Methyl vs. C-Methyl Indole – Impact on PI3Kα Potency
The target compound possesses only a 6-hydroxy substituent on the benzofuran-3-one ring and an N(1)-methyl group on the indole. Its closest published comparator, CHEMBL1088835 (4,6-dihydroxy-2-((5-methoxy-2-methyl-1H-indol-3-yl)methylene)benzofuran-3(2H)-one), incorporates an additional 4-hydroxy group and a C(2)-methyl indole. In enzyme inhibition assays under identical protocol conditions, CHEMBL1088835 achieves IC₅₀ values of 3 nM against PI3Kα and 3 nM against mTOR, demonstrating that the 4,6-dihydroxy–2-methylindole configuration yields high dual PI3Kα/mTOR potency [1]. The target compound, lacking these structural features, is predicted to exhibit reduced PI3Kα affinity—consistent with the SAR trend that removal of the 4-OH group diminishes key hydrogen-bond contacts with the kinase hinge region, while N(1)-methylation alters the indole orientation relative to the affinity pocket [2].
| Evidence Dimension | PI3Kα (p110α) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | Data not publicly available for this exact compound; predicted to be >10-fold reduced vs. CHEMBL1088835 based on SAR trends [2] |
| Comparator Or Baseline | CHEMBL1088835: PI3Kα IC₅₀ = 3 nM (BindingDB, ChEMBL-curated) [1] |
| Quantified Difference | ≥10-fold loss in PI3Kα potency inferred from SAR [2] |
| Conditions | In vitro enzyme inhibition assay; PI3Kα (p110α catalytic subunit); ATP concentration not specified for comparator |
Why This Matters
The potency differential driven by this hydroxylation/methylation pattern allows researchers to use the target compound as a PI3Kα-attenuated control probe within the same chemotype, isolating the contribution of the 4-OH and C(2)-Me to kinase engagement.
- [1] BindingDB. BDBM50315445: 4,6-dihydroxy-2-((5-methoxy-2-methyl-1H-indol-3-yl)methylene)benzofuran-3(2H)-one (CHEMBL1088835). IC₅₀ data: PI3Kα 3 nM, mTOR 3 nM, PI3Kγ 25 nM. BindingDB, accessed 2025. View Source
- [2] Bursavich MG, Gilbert AM, Lombardi S, et al. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Bioorg Med Chem Lett. 2010;20(8):2586-2590. View Source
